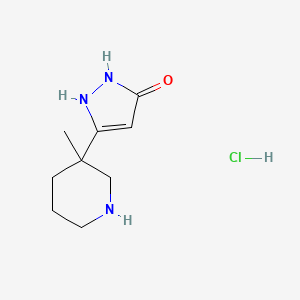
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-5,8,11,14,17,20-hexaenoic acid can be achieved through multiple steps involving the formation of double bonds at specific positions along the carbon chain. One reported method involves a four-step synthesis with an overall yield of 56% . Another method involves a six-step synthesis with an overall yield of 48% . The specific reaction conditions and reagents used in these synthetic routes are crucial for achieving the desired product with high purity and yield.
Industrial Production Methods
Industrial production methods for tricosa-5,8,11,14,17,20-hexaenoic acid are not well-documented in the literature. the principles of large-scale fatty acid synthesis, such as the use of catalytic hydrogenation and selective oxidation, could be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for hydrogenation.
Substitution: Alcohols and amines are used for esterification and amidation, respectively, often in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of tricosa-5,8,11,14,17,20-hexaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into cell membranes, affecting their fluidity and function . It may also modulate the activity of enzymes involved in lipid metabolism and signaling pathways, such as cyclooxygenases and lipoxygenases .
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with six double bonds but a shorter carbon chain (C22:6).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds (C20:5).
Uniqueness
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid is unique due to its longer carbon chain compared to DHA and EPA, which may confer different biophysical properties and biological activities. Its specific double bond positions also distinguish it from other polyunsaturated fatty acids, potentially leading to unique interactions with cellular components and enzymes.
Properties
IUPAC Name |
(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTVEFDAPOKWMQ-SFGLVEFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)






![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) (E)-3-phenylprop-2-enoate](/img/structure/B8259425.png)
![(2,5-Diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B8259431.png)
![[(3E,8Z)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate](/img/structure/B8259439.png)
![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one](/img/structure/B8259447.png)
